2-Fluoro-N-hydroxy-3-methoxybenzimidamide
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Overview
Description
2-Fluoro-N’-hydroxy-3-methoxybenzimidamide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzimidamide, featuring a fluorine atom, a hydroxy group, and a methoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N’-hydroxy-3-methoxybenzimidamide typically involves the reaction of 2-fluoro-3-methoxybenzoic acid with hydroxylamine hydrochloride under acidic conditions to form the corresponding hydroxamic acid. This intermediate is then treated with a suitable dehydrating agent, such as thionyl chloride, to yield the desired benzimidamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N’-hydroxy-3-methoxybenzimidamide can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-fluoro-3-methoxybenzimidazole.
Reduction: Formation of 2-fluoro-3-methoxybenzylamine.
Substitution: Formation of various substituted benzimidamides depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-N’-hydroxy-3-methoxybenzimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-Fluoro-N’-hydroxy-3-methoxybenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active site residues, while the fluorine atom can enhance the compound’s binding affinity through hydrophobic interactions. The methoxy group may also contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-N-hydroxy-4-methoxybenzimidamide
- 2-Fluoro-N-hydroxy-3-methoxybenzamide
- 2-Fluoro-N-hydroxy-3-methoxybenzylamine
Uniqueness
2-Fluoro-N’-hydroxy-3-methoxybenzimidamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the hydroxy and methoxy groups provide additional sites for chemical modification and interaction with biological targets.
Properties
Molecular Formula |
C8H9FN2O2 |
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Molecular Weight |
184.17 g/mol |
IUPAC Name |
2-fluoro-N'-hydroxy-3-methoxybenzenecarboximidamide |
InChI |
InChI=1S/C8H9FN2O2/c1-13-6-4-2-3-5(7(6)9)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
FDPZECZIQQYRSD-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1F)/C(=N/O)/N |
Canonical SMILES |
COC1=CC=CC(=C1F)C(=NO)N |
Origin of Product |
United States |
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